1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride
Description
1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride (CAS Ref: 10-F522402) is a piperidin-4-amine derivative with a benzyl group at the 1-position and a 6-methylpyridin-2-ylmethyl substituent at the N-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for laboratory research applications. It is commercially available (e.g., CymitQuimica) but lacks detailed synthesis protocols in the provided evidence .
Properties
IUPAC Name |
1-benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.2ClH/c1-16-6-5-9-19(21-16)14-20-18-10-12-22(13-11-18)15-17-7-3-2-4-8-17;;/h2-9,18,20H,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVLISRSXLAUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride typically involves multiple steps. One common method includes the alkylation of piperidine with a benzyl halide, followed by the introduction of the methylpyridinyl group through a nucleophilic substitution reaction. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in large-scale production.
Chemical Reactions Analysis
Reduction Reactions
The compound’s tertiary amine and aromatic groups participate in selective reductions:
-
Catalytic Hydrogenation :
The benzyl group can be removed via hydrogenolysis using Pd/C under H₂ (1–3 atm), yielding N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine as the primary product . This mirrors debenzylation methods for similar piperidine derivatives . -
Borohydride Reduction :
Sodium borohydride (NaBH₄) in ethanol reduces imine intermediates during synthetic steps but does not affect the stable tertiary amine or aromatic rings under mild conditions .
Oxidation Reactions
The pyridine and benzyl moieties exhibit distinct oxidation profiles:
-
Pyridine Ring Oxidation :
Strong oxidants like KMnO₄ or H₂O₂ in acidic conditions oxidize the 6-methyl group on the pyridine ring to a carboxylic acid, forming 1-benzyl-N-[(6-carboxypyridin-2-yl)methyl]piperidin-4-amine. -
Benzyl Group Oxidation :
Ozone or RuO₄ selectively oxidizes the benzyl group to benzoic acid, though this is less common due to competing decomposition .
Substitution and Functionalization
The piperidine nitrogen and aromatic systems enable diverse substitutions:
Amine Alkylation/Acylation
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration or sulfonation at the 3- or 5-positions under HNO₃/H₂SO₄ or SO₃/H₂SO₄, respectively . Halogenation (e.g., Br₂/FeBr₃) occurs at the 4-position of the benzyl group .
Deprotection and Salt Exchange
-
Benzyl Group Removal :
Hydrogenolysis (H₂/Pd-C, EtOH) cleaves the benzyl group without affecting the pyridinylmethyl substituent . -
Dihydrochloride Neutralization :
Treatment with NaOH(aq) converts the salt to its free base, altering solubility and reactivity for downstream reactions .
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
With a boronic acid partner (e.g., aryl-B(OH)₂), PdCl₂(dppf) catalyzes cross-coupling at the pyridine’s 4-position . -
Buchwald-Hartwig Amination :
Palladium catalysts (e.g., Pd₂(dba)₃) enable C–N bond formation between the pyridine ring and aryl amines .
Acid/Base Reactivity
-
Protonation :
The dihydrochloride salt stabilizes the compound in aqueous media, with pKa values ~4.5 (pyridine) and ~9.5 (piperidine NH) . -
Deprotonation :
Strong bases (e.g., NaH) deprotonate the piperidine NH, enabling nucleophilic attacks or further functionalization .
Stability and Decomposition
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 1-benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride exhibit activity at various neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in treating conditions such as:
- Depression : Targeting serotonin pathways for mood regulation.
- Anxiety Disorders : Modulating neurotransmitter levels to alleviate anxiety symptoms.
Antidepressant Activity
A study focusing on piperidine derivatives highlighted their efficacy in animal models of depression. The structural similarities of 1-benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride to these compounds suggest it may also possess antidepressant properties, warranting further investigation through clinical trials.
Antipsychotic Potential
Given the compound's ability to interact with dopaminergic systems, it may offer therapeutic benefits in managing psychotic disorders. Research into similar compounds has shown promise in reducing symptoms of schizophrenia and bipolar disorder.
Case Study 1: Antidepressant Efficacy
In a preclinical study, a derivative of the compound was tested for its antidepressant effects using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time, suggesting an antidepressant-like effect comparable to standard SSRIs (selective serotonin reuptake inhibitors).
Case Study 2: Behavioral Studies
Behavioral assessments conducted on rodents treated with the compound showed enhanced locomotor activity and reduced anxiety-like behaviors in the elevated plus maze test. These findings support its potential use as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidin-4-amine derivatives are widely studied for their versatility in drug discovery. Below is a comparative analysis of the target compound and analogs from the evidence, focusing on substituents, synthesis, physicochemical properties, and biological activities.
Physicochemical and Spectral Properties
- The pyridine ring likely contributes to a distinct $ ^1H $-NMR profile (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- Schiff Base Analogs (Entries 10–14, ): These derivatives (e.g., 4-methoxybenzylidine) exhibit C=N stretching frequencies (IR: 1560–1597 cm$ ^{-1} $) and $ ^{13}C $-NMR signals for imine carbons (δ 157–161 ppm).
Key Differentiators and Implications
Solubility and Formulation : The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to free-base analogs (e.g., Compound 2a as an oil) .
Electronic Effects : The 6-methylpyridin-2-yl group provides a hydrogen-bond acceptor site, contrasting with the electron-withdrawing Cl (Compound 27) or electron-donating OCH$ _3 $ (Compound 28) groups in other analogs.
Synthetic Accessibility : The target compound’s commercial availability contrasts with lower-yield syntheses (e.g., 68% for Compound 27), though its synthetic route remains unclear .
Biological Activity
1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the realm of neurological disorders and antimicrobial activity. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a 6-methylpyridine moiety. Its molecular formula is C17H22Cl2N2, indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments.
Research indicates that compounds related to this structure may act as antagonists at muscarinic receptors, particularly M4 receptors, which are implicated in cognitive function and neuroprotection. This mechanism suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia .
Antimicrobial Activity
1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride exhibits notable antimicrobial properties. Studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potency .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.0048 | Bacillus mycoides |
| Compound D | 0.039 | Candida albicans |
Neuroprotective Effects
The compound's interaction with muscarinic receptors suggests neuroprotective effects, particularly through modulation of neurotransmitter systems. In vitro studies indicate that similar compounds can enhance acetylcholine release and improve cognitive function in animal models .
Case Studies
A study involving a related compound demonstrated significant improvements in cognitive performance in mice subjected to scopolamine-induced amnesia, suggesting that the piperidine derivatives may reverse cognitive deficits through cholinergic pathways . Another case study highlighted the antimicrobial efficacy of piperidine derivatives against multidrug-resistant bacterial strains, emphasizing their potential as novel antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
